1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor antagonism.
Mechanism of Action
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol works by selectively blocking the β2-adrenergic receptor, thereby preventing the activation of downstream signaling pathways. This results in a decrease in the physiological effects mediated by the β2-adrenergic receptor, such as bronchodilation and vasodilation.
Biochemical and Physiological Effects:
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol blocks the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the heart, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol decreases cardiac output and contractility. In skeletal muscle, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol impairs glucose uptake and utilization.
Advantages and Limitations for Lab Experiments
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol is a useful tool for investigating the physiological and biochemical effects of β2-adrenergic receptor antagonism. It is highly selective for the β2-adrenergic receptor and has minimal off-target effects. However, it is important to note that the effects of 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol may vary depending on the tissue and experimental conditions used.
Future Directions
There are several potential future directions for research involving 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the role of β2-adrenergic receptor antagonism in the treatment of asthma and other respiratory diseases. Another area of interest is the potential use of β2-adrenergic receptor antagonists in the treatment of heart failure. Additionally, further research is needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor antagonism in various tissues and experimental conditions.
Synthesis Methods
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol can be synthesized through a multi-step process starting from 4-cyclohexylphenol. The first step involves the conversion of 4-cyclohexylphenol to 4-cyclohexylphenol ether, which is then reacted with epichlorohydrin to form the oxirane ring. The resulting compound is then reacted with 2-amino-1-propanol to form the final product, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol.
Scientific Research Applications
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol is primarily used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor antagonism. β2-adrenergic receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. They play a crucial role in regulating various physiological processes, such as bronchodilation, cardiac output, and glucose metabolism.
properties
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c21-18(15-24-20-10-12-22-13-11-20)14-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h6-9,16,18,20-21H,1-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZNUKKYVIEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(COC3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.